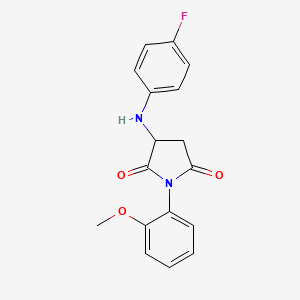
3-((4-Fluorophenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Fluorophenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, also known as FMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPD is a pyrrolidine derivative with a molecular formula of C17H17FN2O3 and a molecular weight of 318.33 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis of pyrrolidine-2,4-diones, closely related to the target compound, involves acylation processes that yield 3-acyltetramic acids, showcasing their versatility in producing a range of substituted tetramic acids (Jones et al., 1990). These processes are essential for creating diverse chemical entities that can be further explored for various applications, including medicinal and material sciences.
Chromosomal Studies
Fluorescamine (Fluram), structurally similar to the target compound, has been utilized in chromosomal studies for its ability to induce species-dependent bands in mammalian chromosomes. This property highlights the potential of fluoro-substituted pyrrolidinediones in biological labeling and genetic research, demonstrating their capability to differentiate chromosome regions in genomes through fluorescence (Cuéllar et al., 1991).
Anticancer Activity
A derivative of pyrrolidine-2,5-dione has shown antitumor activity against various murine tumors, illustrating the potential of these compounds in cancer therapy. The enhancement of anticancer drugs' activity through co-administration with a 3-aminopyrrolidine-2,5-dione-N-mustard derivative underscores the utility of these compounds in developing more effective cancer treatments (Ambaye et al., 2004).
Material Science Applications
In material sciences, conjugated polyelectrolytes containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been developed for use as electron transport layers in polymer solar cells. These materials demonstrate the adaptability of pyrrolidinedione derivatives in creating components for electronic devices, offering insights into their potential for enhancing the efficiency of solar cells (Hu et al., 2015).
Propiedades
IUPAC Name |
3-(4-fluoroanilino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-23-15-5-3-2-4-14(15)20-16(21)10-13(17(20)22)19-12-8-6-11(18)7-9-12/h2-9,13,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQJEVAXESZPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2963005.png)
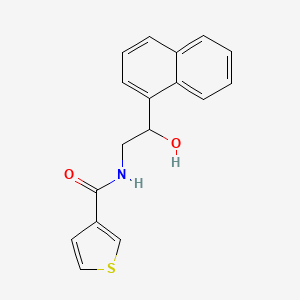
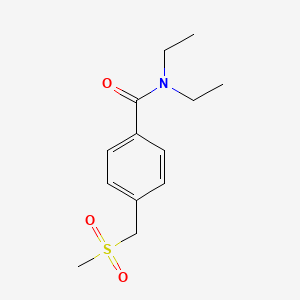
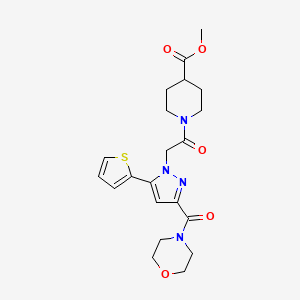
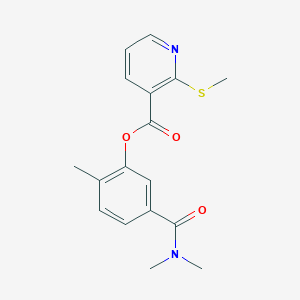
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2963012.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2963018.png)

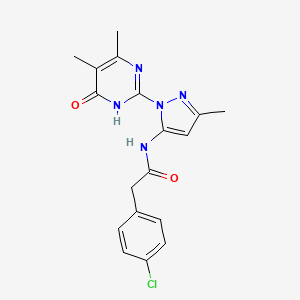
![4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B2963021.png)
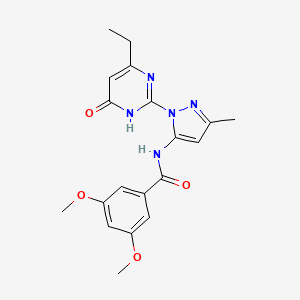
![Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate](/img/structure/B2963024.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2963026.png)